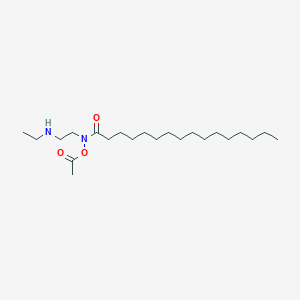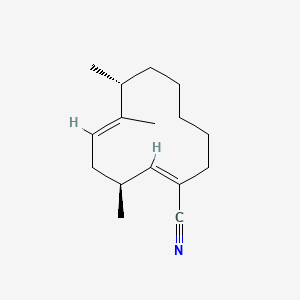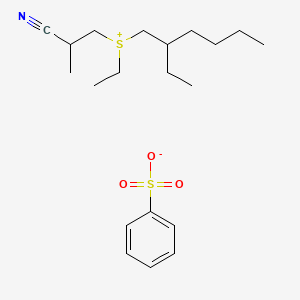![molecular formula C18H22N4S B12684642 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea CAS No. 50904-50-2](/img/structure/B12684642.png)
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea is a complex organic compound with the molecular formula C18H22N4S This compound is known for its unique structural features, which include a thiourea group and a dimethylamino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea typically involves the reaction of dimethylamine with phenyl isothiocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
C6H5NCS+(CH3)2NH→C6H5N=C(N(CH3)2)SC6H5
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and reactant concentrations can further optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted thioureas.
Applications De Recherche Scientifique
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly in the design of antitubercular and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. For example, its interaction with enzymes can inhibit their activity, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Dimethylamino)methyl]-3,3-dimethyl-1-phenylthiourea
- 1-[(Phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea
- 1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylurea
Uniqueness
1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea is unique due to the presence of both dimethylamino and phenylimino groups attached to the thiourea moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable complexes with metal ions and its potential antimicrobial and antitumor activities make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
50904-50-2 |
|---|---|
Formule moléculaire |
C18H22N4S |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1-(N,N-dimethyl-N'-phenylcarbamimidoyl)-3,3-dimethyl-1-phenylthiourea |
InChI |
InChI=1S/C18H22N4S/c1-20(2)17(19-15-11-7-5-8-12-15)22(18(23)21(3)4)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clé InChI |
ZNEADDSVMDPULD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)

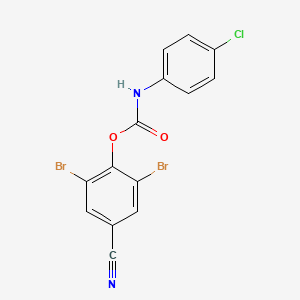
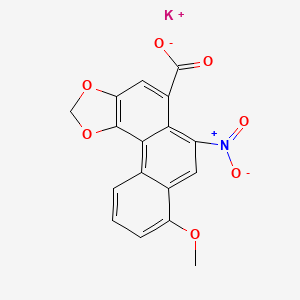
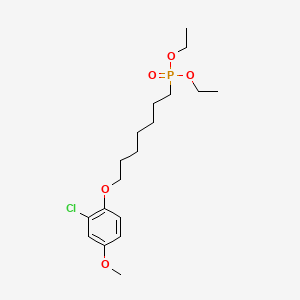
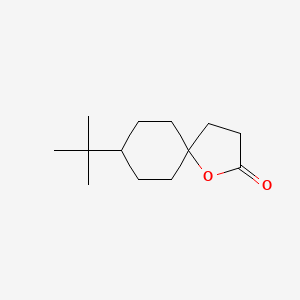

![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)

